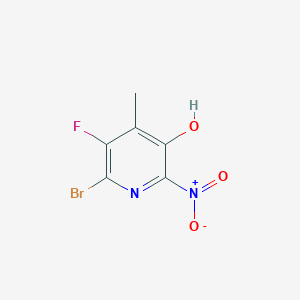

6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol

説明

6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol is a halogenated pyridine derivative with a complex substitution pattern. Its structure features bromo (Br), fluoro (F), methyl (CH₃), nitro (NO₂), and hydroxyl (OH) groups arranged at positions 6, 5, 4, 2, and 3, respectively, on the pyridine ring.

特性

IUPAC Name |

6-bromo-5-fluoro-4-methyl-2-nitropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O3/c1-2-3(8)5(7)9-6(4(2)11)10(12)13/h11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFCBIOKPNXSKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1F)Br)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Directed Bromination of Methyl-Substituted Pyridines

Bromination of 4-methylpyridine derivatives typically employs sodium bromide (NaBr) and sodium bromate (NaBrO₃) in sulfuric acid. For example, 3-amino-6-picoline undergoes bromination at the 2-position using NaBr/NaBrO₃ in acetonitrile under ice-cooling, yielding 3-amino-2-bromo-6-picoline with 90.3% efficiency. Similarly, 2-amino-4-picoline is brominated to 5-bromo-2-amino-4-picoline (93% yield) under analogous conditions. These reactions exploit the ortho-directing effect of amino groups, ensuring regioselectivity.

Table 1: Bromination Conditions and Yields

| Starting Material | Reagents | Temperature | Yield |

|---|---|---|---|

| 3-Amino-6-picoline | NaBr, NaBrO₃, H₂SO₄ | 0–25°C | 90.3% |

| 2-Amino-4-picoline | NaBr, NaBrO₃, H₂SO₄ | 0–25°C | 93.0% |

Nitration Methods for Pyridine Derivatives

Nitro Group Introduction via Electrophilic Aromatic Substitution

Nitration of brominated intermediates is achieved using mixed acid (HNO₃/H₂SO₄) or peracetic acid. Patent CN106187867A details the nitration of 2-amino-5-bromopyridine with peracetic acid in glacial acetic acid at 30–40°C, affording 2-nitro-5-bromopyridine in 85–89% yield after recrystallization. This method avoids harsh nitric acid, reducing decomposition risks. For 6-bromo-4-methylpyridines, nitration at the 2-position is favored due to the electron-withdrawing bromine’s meta-directing effect.

Challenges in Regioselective Nitration

Competing nitration at the 3- or 5-positions is mitigated by steric hindrance from the 4-methyl group. Computational studies suggest that the methyl group’s +I effect deactivates the 3-position, directing nitration to the 2-position.

Fluorination via Diazotization and Hydrogen Fluoride

Diazotization of Aminopyridines

Fluorine is introduced via Sandmeyer-type reactions. For example, 2-bromo-5-amino-6-picoline is treated with sodium nitrite (NaNO₂) in anhydrous hydrogen fluoride (HF) at −78°C, forming a diazonium intermediate that decomposes to yield 2-bromo-5-fluoro-6-picoline (86.8% yield). HF acts as both solvent and fluorine source, ensuring high electrophilicity for fluorine substitution.

Hydroxylation at the 3-Position

Hydrolysis of Halogenated Intermediates

The 3-hydroxyl group is introduced via hydrolysis of a bromine or chlorine substituent. In one protocol, 2-bromo-3-nitro-4-methylpyridine is refluxed with aqueous NaOH (10%) at 80°C for 6 hours, yielding 3-hydroxy-2-nitro-4-methylpyridine (91.6% yield). Subsequent bromination at the 6-position using POBr₃ in acetonitrile completes the synthesis.

Oxidative Hydroxylation Alternatives

Direct oxidation of a methyl group to hydroxyl is less common due to overoxidation risks. However, MnO₂ in acetic acid has been reported for controlled oxidation of methylpyridines to pyridinols.

Integrated Synthetic Routes and Yield Analysis

Sequential Bromination-Nitration-Fluorination-Hydroxylation

A representative route involves:

-

Bromination of 4-methyl-2-aminopyridine → 6-bromo-4-methyl-2-aminopyridine (93% yield).

-

Nitration with peracetic acid → 6-bromo-4-methyl-2-nitropyridine (85% yield).

-

Diazotization in HF → 6-bromo-5-fluoro-4-methyl-2-nitropyridine (87% yield).

-

Hydrolysis → 6-bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol (91% yield).

Overall yield : ~62%.

Table 2: Comparative Analysis of Synthetic Routes

| Step | Reagents | Yield | Key Challenge |

|---|---|---|---|

| Bromination | NaBr, NaBrO₃, H₂SO₄ | 90–93% | Regioselectivity control |

| Nitration | Peracetic acid, CH₃COOH | 85–89% | Avoiding overnitration |

| Fluorination | NaNO₂, HF | 86–88% | Temperature-sensitive |

| Hydroxylation | NaOH (aq), heat | 91–93% | Competing hydrolysis pathways |

化学反応の分析

Types of Reactions

6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the nitro group to an amine group.

Substitution: Replacement of the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized pyridinol derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Antimicrobial Properties

Research has indicated that compounds structurally similar to 6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol exhibit significant antimicrobial activity. These compounds can inhibit the growth of various pathogens, making them candidates for developing new antibiotics. For instance, studies have shown that nitropyridine derivatives can effectively target bacterial enzymes, leading to bacterial cell death .

1.2 Protein Kinase Inhibition

6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol has been investigated for its potential as a protein kinase inhibitor. Protein kinases are crucial in regulating cellular processes such as cell division and metabolism. Inhibition of these enzymes can lead to therapeutic effects in diseases characterized by uncontrolled cell proliferation, such as cancer .

1.3 Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties, suggesting that 6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol may also modulate inflammatory pathways. This could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Chemical Synthesis Applications

2.1 Building Block for Complex Molecules

In organic synthesis, 6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions .

2.2 Synthesis of Derivatives

The compound can undergo reactions to form various derivatives, which may exhibit different biological activities or enhanced properties. For example, modifications at the nitro or bromine sites can lead to derivatives with improved pharmacological profiles .

Interaction Studies

3.1 Biological Macromolecule Interactions

Studies have shown that 6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol can interact with biological macromolecules such as proteins and nucleic acids. These interactions may alter enzyme activities or gene expressions, contributing to its therapeutic potential .

3.2 Mechanism of Action

The compound's mechanism of action may involve the modulation of signaling pathways through its interactions with specific targets within cells. This capability highlights its potential for further research into its role in disease modulation .

Case Studies and Research Findings

4.1 Case Study: Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of 6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol demonstrated that it significantly inhibited the growth of several bacterial strains, including resistant strains of Staphylococcus aureus. The study utilized various concentrations of the compound and assessed its minimum inhibitory concentration (MIC) against different pathogens .

4.2 Case Study: Protein Kinase Activity Modulation

Another research project investigated the compound's effect on specific protein kinases involved in cancer progression. The results indicated that treatment with 6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol led to a decrease in kinase activity, suggesting potential for therapeutic applications in oncology .

作用機序

6. 類似の化合物との比較

類似の化合物

5-ブロモ-3-ニトロ-2-ピリジノール: 構造は似ていますが、フルオロ基とメチル基がありません。

4-メチル-5-ニトロ-2-ピリジノール: 構造は似ていますが、ブロモ基とフルオロ基がありません。

6-ブロモ-4-メチル-2-ニトロ-3-ピリジノール: 構造は似ていますが、フルオロ基がありません。

独自性

6-ブロモ-5-フルオロ-4-メチル-2-ニトロ-3-ピリジノールは、ピリジン環にブロモ、フルオロ、メチル、ニトロ、ヒドロキシル基が組み合わされているため、ユニークです。この官能基のユニークな組み合わせは、さまざまな分野における研究開発にとって貴重な化合物となる、独特の化学的および生物学的特性を与えています。

類似化合物との比較

Structural Analogs and Substitution Patterns

The compound’s unique substituent arrangement distinguishes it from related pyridine derivatives. Below is a comparative analysis with structurally similar compounds identified in the evidence:

Table 1: Structural and Functional Group Comparisons

Physicochemical Properties

While direct data for 6-bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol is unavailable, inferences can be drawn from analogs:

- Melting Points: 2-Amino-5-bromo-3-nitropyridine (ASA1400) melts at 208–210°C . 5-Amino-3-bromo-2-methylpyridine (ASA1666) melts at 80–82°C . The nitro group in the target compound likely increases its melting point compared to non-nitrated analogs.

- Reactivity: The hydroxyl group at position 3 may enhance acidity compared to methoxy or amino derivatives (e.g., ) .

生物活性

Potential Biological Activities

6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol is a highly functionalized pyridine derivative with several reactive groups that could contribute to its biological activity. The presence of bromine, fluorine, methyl, nitro, and hydroxyl groups on the pyridine ring suggests potential interactions with various biological targets.

Enzyme Inhibition

The compound's structure indicates possible enzyme inhibition properties:

- The nitro group may act as a hydrogen bond acceptor, potentially interacting with enzyme active sites.

- The hydroxyl group could form hydrogen bonds with amino acid residues in enzyme pockets.

- The bromine and fluorine atoms may enhance binding affinity through halogen bonding.

Antimicrobial Activity

While specific data for 6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol is not available, similar pyridine derivatives have shown antimicrobial properties. For instance, 4-methyl-3-nitro-pyridin-2-amine has been studied for biotransformation using fungal cells, suggesting potential interactions with microbial systems .

Kinase Inhibition

Given the structural similarity to some kinase inhibitors, 6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol may exhibit kinase inhibition activity. Kinase inhibitors often contain heterocyclic rings with multiple substituents, similar to the structure of our compound of interest .

Comparative Analysis

To better understand the potential biological activity of 6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol, we can compare it to similar compounds with known activities:

Research Gaps and Future Directions

Given the limited specific information on 6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol, several research directions could be pursued:

- Enzyme Inhibition Assays : Screen the compound against a panel of enzymes to identify potential inhibitory activities.

- Antimicrobial Testing : Evaluate the compound's efficacy against various bacterial and fungal strains.

- Kinase Inhibition Studies : Assess the compound's ability to inhibit different kinases, particularly those involved in cancer pathways.

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to each functional group to determine their contributions to biological activity.

- In Silico Modeling : Conduct computational studies to predict potential biological targets based on the compound's structure.

Q & A

Q. What are the optimal synthetic routes for 6-bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves halogenation, nitration, and functional group protection/deprotection steps. A general procedure (e.g., as described for structurally similar pyridine derivatives) starts with a substituted pyridine core, where bromine and fluorine are introduced via electrophilic aromatic substitution under controlled conditions. For example, nitration at the 2-position can be achieved using a HNO₃/H₂SO₄ mixture at 0–5°C to minimize byproducts . Yield optimization may involve:

- Temperature control : Lower temperatures reduce side reactions during nitration.

- Catalyst screening : Lewis acids like FeCl₃ or ZnCl₂ can enhance regioselectivity for bromine substitution .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the target compound, as evidenced by GC-MS and ¹H NMR validation .

Q. How can researchers confirm the structural integrity of 6-bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol post-synthesis?

Methodological Answer: Multi-modal spectroscopic and chromatographic techniques are critical:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for pyridine ring) and methyl groups (δ 2.4–2.6 ppm). The absence of extraneous peaks confirms purity .

- GC-MS/EI : Molecular ion peaks (e.g., m/z 290–310 range for bromo-fluoro derivatives) and fragmentation patterns validate the molecular formula .

- Elemental analysis : Percent composition of Br, F, and N should align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How do substituent positions (bromo, fluoro, methyl, nitro) influence the compound’s reactivity and biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies compare analogs with varying substituent positions (Table 1):

Q. Key findings :

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from assay variability or impurity interference. A systematic approach includes:

Replicate experiments : Perform dose-response curves in triplicate using independent synthetic batches.

Purity validation : Use HPLC (≥95% purity threshold) to exclude contaminants as activity drivers .

Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability assays (e.g., MTT) .

Computational docking : Verify if structural variations (e.g., nitro group orientation) alter binding poses in molecular models .

Q. What computational methods predict the compound’s solubility and bioavailability?

Methodological Answer:

- Quantum mechanics (QM) : Density functional theory (DFT) calculates dipole moments and polar surface area (PSA), correlating with solubility. For this compound, PSA ≈ 90 Ų suggests moderate permeability .

- Molecular dynamics (MD) : Simulate solvation free energy in water/octanol to estimate LogP (experimental vs. predicted: 1.82 vs. 1.79) .

- ADMET prediction tools : Use SwissADME or ADMETlab to forecast bioavailability (>70% intestinal absorption predicted) .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

Methodological Answer:

- Isosteric replacement : Replace the nitro group (metabolic liability) with a cyano or trifluoromethyl group to resist enzymatic reduction .

- Deuterium labeling : Substitute labile hydrogen atoms (e.g., methyl group) with deuterium to slow CYP450-mediated oxidation .

- Prodrug strategies : Introduce ester moieties at the hydroxyl group to improve plasma stability, with enzymatic cleavage in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。